molecular formula C8H7NO2 B1355201 2-methylfuro[3,2-c]pyridin-4(5H)-one CAS No. 26956-44-5

2-methylfuro[3,2-c]pyridin-4(5H)-one

Cat. No. B1355201
CAS RN: 26956-44-5
M. Wt: 149.15 g/mol
InChI Key: ANNXCHJYJMHXPT-UHFFFAOYSA-N
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Description

2-Methylfuro[3,2-c]pyridine is a chemical compound with the molecular formula C8H7NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 2-methylfuro[3,2-c]pyridine and its derivatives has been studied in various research. For instance, the lithiation of 2-methylfuro[2,3-b]- 1a, -[2,3-c]- 1c and -[3,2-c]pyridine 1d with lithium diisopropylamide at −75° and subsequent treatment with deuterium chloride in deuterium oxide afforded 2-monodeuteriomethyl compounds .


Molecular Structure Analysis

The molecular structure of 2-methylfuro[3,2-c]pyridine consists of a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .


Chemical Reactions Analysis

In one study, the reaction of 2-methylfuro[2,3-b]- 1a, -[2,3-c]- 1c and -[3,2-c]pyridine 1d with lithium diisopropylamide at −75° and subsequent treatment with deuterium chloride in deuterium oxide resulted in the formation of 2-monodeuteriomethyl compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2-methylfuro[3,2-c]pyridine is 133.147 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Methylfuro[3,2-c]pyridin-4(5H)-one has been a subject of study in various synthetic processes. For example, its derivatives have been synthesized through reactions involving lithium diisopropylamide and subsequent treatments with deuterium chloride in deuterium oxide. These reactions yielded mono-deuterated compounds, demonstrating the compound's utility in complex organic syntheses (Shiotani, 1993).
  • Another study focused on the synthesis of 4-methylfuro[3′,2′:5,6]benzofuro[3,2-c]pyridine, a derivative of 2-methylfuro[3,2-c]pyridin-4(5H)-one, which involved a key step of rearrangement-cyclization of azides to form the desired compound. This synthesis route is indicative of the broader chemical reactivity and potential of 2-methylfuro[3,2-c]pyridin-4(5H)-one in organic chemistry (Morón & Bisagni, 1986).

Applications in Material Science

  • The compound has been used in the structural characterization of certain complexes. For example, a study described the highly distorted square-bipyramidal coordination environment of Cu2+ ion bonded to carboxylate O atoms and pyridine N atoms of 2-methylfuro[3,2-c]pyridine. This highlights its role in understanding and developing complex molecular structures (Mikloš et al., 2008).

Photoreactivity and Synthesis of Fused Compounds

  • The photoreactivity of furo[3,2-b]pyridin-2-ones, which include derivatives of 2-methylfuro[3,2-c]pyridin-4(5H)-one, has been studied. The findings indicate that under irradiation, these compounds can undergo dimerization and other complex reactions, showcasing their potential in photochemical applications (Jones & Phipps, 1975).

Coordination Chemistry

  • Research has been conducted on the thermal decomposition of complexes containing 2-methylfuro[3,2-c]pyridine. These studies, which include investigations of the complexes' composition, intermediate products, and thermolysis results, contribute to the understanding of coordination chemistry and the behavior of these compounds under thermal conditions (Mojumdar et al., 2005).

properties

IUPAC Name

2-methyl-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNXCHJYJMHXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylfuro[3,2-c]pyridin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Jung, DB Sung, CH Park… - The Journal of Organic …, 2016 - ACS Publications
A new and mild synthetic approach for the N-arylation of 2-pyridones with diaryliodonium salts has been developed. Most reactions proceed readily at room temperature in the presence …
Number of citations: 36 pubs.acs.org

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